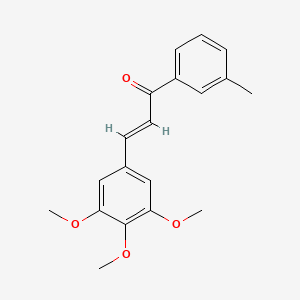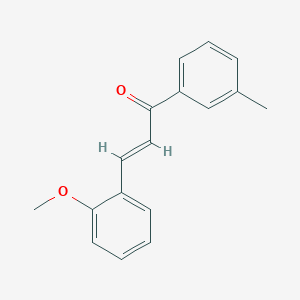
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or 4-ethyl-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the family of arylpropene derivatives. It is a colorless liquid with a pleasant odor, which is used in a variety of applications in the chemical, pharmaceutical, and cosmetics industries. This compound has attracted considerable attention due to its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of 4-ethyl-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as cytokines. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
4-ethyl-3-methylphenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, and has been used in the development of new drugs. In addition, this compound has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential use as a food preservative and as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-ethyl-3-methylphenylprop-2-en-1-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and can be synthesized in a relatively simple manner. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively low-solubility compound, and may require the use of solvents for efficient extraction. In addition, its relatively low volatility may make it difficult to work with in certain experiments.
Direcciones Futuras
The potential applications of 4-ethyl-3-methylphenylprop-2-en-1-one are numerous, and there are a number of future directions that could be explored. One potential direction is the development of new drugs based on this compound. In addition, further research could be conducted to investigate the potential use of this compound as a food preservative or pesticide. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of cancer, diabetes, and other diseases. Finally, further research could be conducted to investigate the potential use of this compound in the development of new materials and products.
Métodos De Síntesis
4-ethyl-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One method involves the reaction of 4-ethylphenol and 3-methylphenol in the presence of sulfuric acid and acetic anhydride. This reaction yields a mixture of 4-ethyl-3-methylphenylprop-2-en-1-one and 4-ethyl-3-methylphenylprop-2-en-2-one. Another method involves the reaction of 4-ethylphenol and 3-methylphenol in the presence of anhydrous aluminum chloride and acetic anhydride. This reaction yields 4-ethyl-3-methylphenylprop-2-en-1-one as the major product.
Aplicaciones Científicas De Investigación
4-ethyl-3-methylphenylprop-2-en-1-one has been studied for its potential applications in the field of medicine and biotechnology. It has been shown to possess anti-inflammatory and anti-oxidant properties, and has been used as an active ingredient in the development of new drugs. In addition, this compound has been investigated for its potential use in the treatment of cancer, diabetes, and other diseases. It has also been studied for its potential use as a food preservative and as a pesticide.
Propiedades
IUPAC Name |
(E)-3-(4-ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-7-9-16(10-8-15)11-12-18(19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAPHTWBGAESPW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)

